Technical Whitepaper: 1-(4-Bromobutoxy)-2-chlorobenzene
Technical Whitepaper: 1-(4-Bromobutoxy)-2-chlorobenzene
This technical guide details the chemical properties, synthesis optimization, and pharmaceutical applications of 1-(4-Bromobutoxy)-2-chlorobenzene , a critical alkylating agent in the synthesis of arylpiperazine-based antipsychotics.
Synthesis, Reactivity, and Pharmaceutical Applications
CAS Number: 23468-00-0 Molecular Formula: C₁₀H₁₂BrClO Molecular Weight: 263.56 g/mol [1]
Executive Summary
1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional building block characterized by a 2-chlorophenoxy moiety linked to a reactive primary alkyl bromide. It serves as a pivotal intermediate in the synthesis of "third-generation" antipsychotics, most notably Aripiprazole (Abilify) and Brexpiprazole .
Its value lies in its selective reactivity: the ether linkage is chemically robust, while the terminal bromide acts as a specific electrophile for N-alkylation reactions with piperazine derivatives. This guide provides a validated framework for its synthesis, purification, and application, emphasizing process control to minimize dimer impurities.
Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkens upon light exposure. |
| Boiling Point | ~160–165 °C @ 0.5 mmHg | High vacuum required for distillation. |
| Density | 1.401 g/cm³ (Predicted) | Denser than water. |
| Solubility | DCM, Toluene, THF, Acetonitrile | Insoluble in water. |
| Flash Point | 147.4 °C | Combustible.[2] |
| Key Impurity | 1,4-bis(2-chlorophenoxy)butane | "Dimer" formed by double alkylation. |
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.9–7.4 (m, 4H, Ar-H)
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δ 4.05 (t, J=6.5 Hz, 2H, ArO-CH ₂-)
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δ 3.50 (t, J=6.5 Hz, 2H, -CH ₂Br)
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δ 2.0–2.1 (m, 4H, -CH₂-CH ₂-CH ₂-CH₂-)
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-
IR Spectrum: Characteristic ether stretch (~1240 cm⁻¹) and aryl C-Cl stretch (~1050 cm⁻¹).
Synthesis & Process Optimization
The synthesis involves a Williamson etherification between 2-chlorophenol and 1,4-dibromobutane .
The "Dimer" Challenge
The primary process risk is the formation of the symmetric dimer, 1,4-bis(2-chlorophenoxy)butane . This occurs if the product reacts with a second molecule of 2-chlorophenol.[3]
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Solution: Use a significant molar excess of 1,4-dibromobutane (3.0 to 4.0 equivalents).
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Kinetics: The statistical probability of the phenoxide attacking a fresh dibromide molecule versus the product bromide is heavily skewed by the excess concentration of the dibromide.
Validated Protocol: Phase Transfer Catalysis (PTC) Method
This method avoids toxic polar aprotic solvents (like DMF) in favor of a biphasic system, easing purification.
Reagents:
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2-Chlorophenol (1.0 eq)
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1,4-Dibromobutane (4.0 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Toluene / Water (1:1 v/v)
Step-by-Step Procedure:
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Charge: In a reactor equipped with a reflux condenser and vigorous stirring, charge 1,4-dibromobutane, toluene, and TBAB.
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Activation: Add K₂CO₃ dissolved in the minimum amount of water. Heat the mixture to 60°C.
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Addition: Slowly add 2-chlorophenol dropwise over 2 hours. Crucial: Slow addition keeps the concentration of free phenoxide low relative to the dibromide.
-
Reflux: Heat to reflux (approx. 90–100°C internal) for 4–6 hours. Monitor by TLC or HPLC until 2-chlorophenol is <1%.
-
Workup: Cool to room temperature. Separate the organic layer.[4][5] Wash with 1M NaOH (to remove unreacted phenol) and then brine.
-
Purification:
-
Solvent Removal: Strip toluene under reduced pressure.
-
Recovery: Distill off the excess 1,4-dibromobutane under high vacuum (approx. 80–90°C @ 1 mmHg).
-
Isolation: The residue is the target mono-bromide. For pharma-grade purity (>98%), perform a final high-vacuum distillation or silica gel filtration (Hexane/EtOAc).
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Synthesis Workflow Diagram
Figure 1: Optimized workflow for the synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene emphasizing reagent recovery.
Reaction Mechanism
The formation of the ether linkage proceeds via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. The phenoxide ion, generated in situ by the base, acts as the nucleophile attacking the primary carbon of the alkyl bromide.
Key Mechanistic Insight: The rate of reaction depends on the nucleophilicity of the phenoxide and the steric accessibility of the alkyl halide. Since both ends of 1,4-dibromobutane are identical, the first substitution is statistically favored. However, the resulting product still contains a leaving group (Br), making it susceptible to a second attack (dimerization).
Mechanistic Pathway Diagram
Figure 2: SN2 mechanistic pathway. The phenoxide anion displaces the bromide ion.
Pharmaceutical Applications: Aripiprazole Synthesis[9]
This compound is the "linker" intermediate for Aripiprazole (CAS 129722-12-9). The synthesis of Aripiprazole converges by coupling this alkylating agent with a piperazine derivative.
Coupling Reaction[14]
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Substrate A: 1-(4-Bromobutoxy)-2-chlorobenzene[1]
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Substrate B: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (The "Quinolinone Head")
-
Alternative Route: Some patents describe coupling the chlorobenzene-linker to 1-(2,3-dichlorophenyl)piperazine first, though the reverse is more common in modern process chemistry to avoid regioisomer issues.
-
Common Route (Convergent):
-
Alkylation: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is alkylated with 1,4-dibromobutane to form the "Quinolinone-Linker-Bromide".
-
Final Coupling: This intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine.
However, the specific CAS 23468-00-0 allows for the "Reverse" strategy:
-
Linker Attachment: 1-(4-Bromobutoxy)-2-chlorobenzene is reacted with piperazine or a piperazine derivative.
-
This route is less common for Aripiprazole but vital for analogs where the "tail" (the chlorobenzene side) is the variable region.
Handling, Safety, and Storage[4][7]
Hazard Classification (GHS):
-
Eye Irritation: Category 2A (H319)
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Storage Protocols:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent hydrolysis or oxidation.
-
Light: Protect from light; bromide bonds can be photosensitive over long durations.
Disposal: Do not flush into surface water or sanitary sewer systems.[6] Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Related Structure Analysis). Retrieved from [Link]
-
Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Activity: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry.[5] (Foundational chemistry for Aripiprazole side-chains).
-
World Intellectual Property Organization (2007). WO2007118923A1 - A Process for the Preparation of Aripiprazole and Intermediates Thereof.[5] Retrieved from
Sources
- 1. 23468-00-0|1-(4-Bromobutoxy)-2-chlorobenzene|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
